molecular formula C23H27N3O2 B15005299 3-(4-Benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B15005299
M. Wt: 377.5 g/mol
InChI Key: AVGZRHVGYNGDNY-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, which is substituted with a 2,6-dimethylphenyl group and a 4-benzylpiperazin-1-yl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,6-Dimethylphenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions using 2,6-dimethylbenzoyl chloride or 2,6-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the 4-Benzylpiperazin-1-yl Moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is benzylated using benzyl chloride or benzyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Benzyl chloride, benzyl bromide, and various alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the 2,6-dimethyl substitution on the phenyl ring.

    3-(4-Methylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione: Contains a methyl group instead of a benzyl group on the piperazine ring.

    3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Features a methyl group on the phenyl ring instead of the 2,6-dimethyl substitution.

Uniqueness

The unique combination of the 4-benzylpiperazin-1-yl and 2,6-dimethylphenyl groups in 3-(4-Benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione imparts distinct chemical properties and biological activities that differentiate it from similar compounds

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(2,6-dimethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H27N3O2/c1-17-7-6-8-18(2)22(17)26-21(27)15-20(23(26)28)25-13-11-24(12-14-25)16-19-9-4-3-5-10-19/h3-10,20H,11-16H2,1-2H3

InChI Key

AVGZRHVGYNGDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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